molecular formula C14H14FNO B1386028 1-(4-(4-Fluorophenoxy)phenyl)ethanamine CAS No. 177842-45-4

1-(4-(4-Fluorophenoxy)phenyl)ethanamine

Cat. No.: B1386028
CAS No.: 177842-45-4
M. Wt: 231.26 g/mol
InChI Key: DRVAKKWXGCYDJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(4-Fluorophenoxy)phenyl)ethanamine is an organic compound with the molecular formula C14H14FNO It is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to a phenyl ring and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Fluorophenoxy)phenyl)ethanamine typically involves the following steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of 4-fluorophenol, which is then reacted with a suitable halogenated phenyl compound under basic conditions to form 4-(4-fluorophenoxy)phenyl halide.

    Amination Reaction: The 4-(4-fluorophenoxy)phenyl halide is then subjected to an amination reaction with ethanamine under controlled temperature and pressure conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Fluorophenoxy)phenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like hydroxide or alkoxide ions replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of phenolic or ether derivatives.

Scientific Research Applications

1-(4-(4-Fluorophenoxy)phenyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-(4-Fluorophenoxy)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(2-Fluorophenoxy)phenyl)ethanamine
  • 1-(4-(4-Bromophenoxy)phenyl)ethanamine
  • 1-(4-(4-Chlorophenoxy)phenyl)ethanamine

Uniqueness

1-(4-(4-Fluorophenoxy)phenyl)ethanamine is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in medicinal chemistry, where fluorine substitution can significantly enhance the pharmacokinetic profile of drug candidates .

Properties

IUPAC Name

1-[4-(4-fluorophenoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-10H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVAKKWXGCYDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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